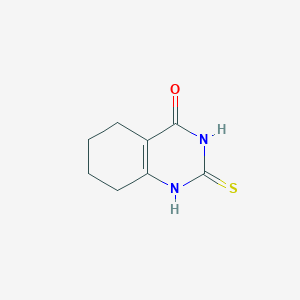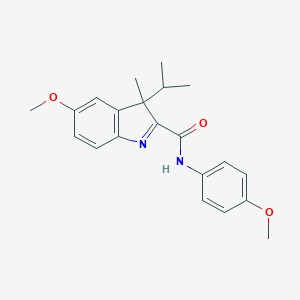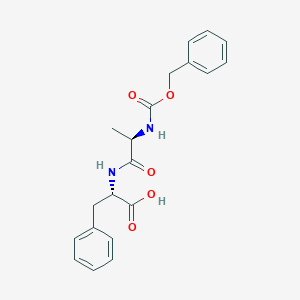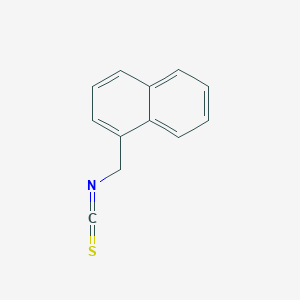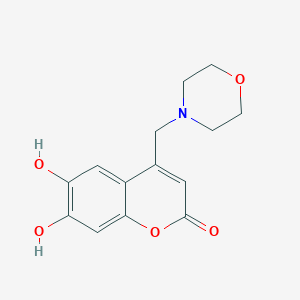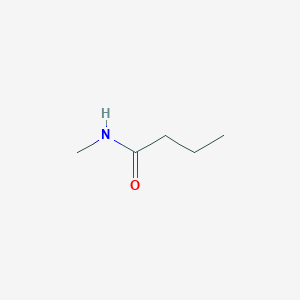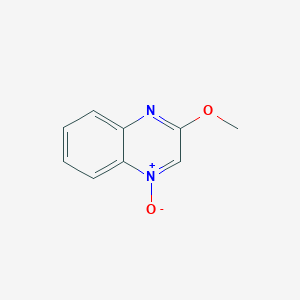
2-Methoxyquinoxaline 4-oxide
描述
2-Methoxyquinoxaline 4-oxide (MeOQx) is a chemical compound that belongs to the quinoxaline family. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor found in the central nervous system (CNS). MeOQx has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
作用机制
2-Methoxyquinoxaline 4-oxide acts as a competitive antagonist of the NMDA receptor by binding to the glycine site of the receptor. This prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor, and thus inhibits the activation of the receptor. This leads to a reduction in calcium influx and the downstream signaling pathways that are involved in synaptic plasticity and neuronal survival.
生化和生理效应
2-Methoxyquinoxaline 4-oxide has been shown to have a range of biochemical and physiological effects in the CNS. It can reduce the excitotoxicity and oxidative stress that are associated with ischemic injury and neurodegenerative diseases. 2-Methoxyquinoxaline 4-oxide can also modulate the release of neurotransmitters, such as glutamate, dopamine, and acetylcholine, and thus affect synaptic transmission and plasticity. 2-Methoxyquinoxaline 4-oxide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines.
实验室实验的优点和局限性
2-Methoxyquinoxaline 4-oxide has several advantages for lab experiments. It is a highly selective and potent antagonist of the NMDA receptor, which allows for precise manipulation of this receptor in vitro and in vivo. 2-Methoxyquinoxaline 4-oxide is also stable and easy to handle, which makes it suitable for long-term experiments. However, 2-Methoxyquinoxaline 4-oxide has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. These factors need to be taken into account when designing experiments using 2-Methoxyquinoxaline 4-oxide.
未来方向
2-Methoxyquinoxaline 4-oxide has great potential for future research in various fields, such as neuroscience, pharmacology, and drug discovery. Some possible future directions include:
1. Investigating the role of 2-Methoxyquinoxaline 4-oxide in modulating synaptic plasticity and learning and memory in animal models.
2. Developing new derivatives of 2-Methoxyquinoxaline 4-oxide with improved pharmacokinetic properties and selectivity for the NMDA receptor.
3. Studying the potential therapeutic applications of 2-Methoxyquinoxaline 4-oxide in neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
4. Exploring the mechanisms of action of 2-Methoxyquinoxaline 4-oxide and its effects on downstream signaling pathways in the CNS.
5. Investigating the potential side effects and toxicity of 2-Methoxyquinoxaline 4-oxide in animal models and in clinical trials.
In conclusion, 2-Methoxyquinoxaline 4-oxide is a potent and selective antagonist of the NMDA receptor that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. 2-Methoxyquinoxaline 4-oxide has great potential for future research in various fields, and further studies are needed to fully understand its therapeutic potential and limitations.
合成方法
2-Methoxyquinoxaline 4-oxide can be synthesized by several methods, including the reaction of 2-methoxyphenylhydrazine with glyoxylic acid or its esters, or the oxidation of 2-methoxyquinoxaline with hydrogen peroxide or potassium permanganate. The purity and yield of 2-Methoxyquinoxaline 4-oxide can be improved by using high-performance liquid chromatography (HPLC) or recrystallization techniques.
科学研究应用
2-Methoxyquinoxaline 4-oxide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of ischemia, traumatic brain injury, and Alzheimer's disease. 2-Methoxyquinoxaline 4-oxide has also been used to study the mechanisms of synaptic plasticity, learning, and memory.
属性
IUPAC Name |
3-methoxy-1-oxidoquinoxalin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9-6-11(12)8-5-3-2-4-7(8)10-9/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODWRNFLLLIINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=CC=CC=C2[N+](=C1)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60325903 | |
| Record name | 2-Methoxyquinoxaline 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyquinoxaline 4-oxide | |
CAS RN |
18916-46-6 | |
| Record name | 2-Methoxyquinoxaline 4-oxide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methoxyquinoxaline 4-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60325903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Acetyltetradecahydro-11H-benzo[a]cyclopenta[d]cycloocten-11-one](/img/structure/B96255.png)
